molecular formula C16H14F2N2O3S B4973194 1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide

1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide

Cat. No. B4973194
M. Wt: 352.4 g/mol
InChI Key: ZEIGVWMQMAHAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is commonly referred to as compound 1 and is known for its unique chemical structure, which includes an indoline ring and a sulfonamide group.

Scientific Research Applications

Compound 1 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may be useful for the treatment of inflammatory diseases. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound 1 in lab experiments is its unique chemical structure, which allows for the exploration of new pathways and mechanisms of action. Additionally, it has been shown to be effective in a variety of different experimental models, making it a versatile tool for scientific research. However, one limitation of using compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on compound 1. One area of interest is the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for further studies to explore the safety and toxicity of compound 1, particularly in human subjects.

Synthesis Methods

The synthesis of compound 1 involves several steps, including the preparation of the indoline ring and the sulfonamide group. The indoline ring is typically prepared through a condensation reaction between an aryl amine and an aldehyde, while the sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine. The resulting compound is then acetylated to produce the final product, 1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide.

properties

IUPAC Name

1-acetyl-N-(3,4-difluorophenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-10(21)20-7-6-11-8-13(3-5-16(11)20)24(22,23)19-12-2-4-14(17)15(18)9-12/h2-5,8-9,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIGVWMQMAHAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(3,4-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.